6-Bromo-2-oxo-2H-chromene-4-carboxylic acid is a synthetic organic compound classified within the chromene family, characterized by a chromene backbone with a bromine atom at the 6th position and a carboxylic acid group at the 4th position. The molecular formula for this compound is CHBrO, and it has a molecular weight of approximately 273.07 g/mol. This compound typically appears as a white to beige powder and is known for its diverse chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
Research indicates that 6-bromo-2-oxo-2H-chromene-4-carboxylic acid exhibits various biological activities, including:
These activities highlight its potential therapeutic applications in treating diseases associated with oxidative stress and inflammation.
The synthesis of 6-bromo-2-oxo-2H-chromene-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods allow for controlled synthesis while maintaining the integrity of the compound's functional groups.
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid has several potential applications:
Interaction studies involving 6-bromo-2-oxo-2H-chromene-4-carboxylic acid focus on its binding affinity with biological targets. Preliminary studies suggest interactions with:
Understanding these interactions is crucial for evaluating the compound's pharmacokinetics and therapeutic efficacy .
Several compounds share structural similarities with 6-bromo-2-oxo-2H-chromene-4-carboxylic acid. Key comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-coumarin | Bromine-substituted coumarin | Exhibits fluorescence properties |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for anticoagulant activity |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Antioxidant properties |
| 6-Methylcoumarin | Methyl group instead of bromine | Used in flavoring and fragrance |
The uniqueness of 6-bromo-2-oxo-2H-chromene-4-carboxylic acid lies in its specific combination of bromination and carboxylation, which enhances its biological activities compared to other similar compounds. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and application in medicinal chemistry.
The construction of the chromene core in 6-bromo-2-oxo-2H-chromene-4-carboxylic acid derivatives typically begins with 4-methylcoumarin as the foundational precursor. Bromination at the C-6 position is achieved through radical-initiated reactions using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by oxidative cleavage of the methyl group to generate the carboxylic acid functionality. A three-stage protocol involving:
Alternative routes employ 2-hydroxyacetophenone derivatives, where Knorr quinoline synthesis analogs facilitate chromene ring formation prior to bromination. This method allows late-stage introduction of the carboxylic acid group through palladium-catalyzed carbonylation, though with lower overall yields (54–61%) compared to the coumarin pathway.
Regiochemical control during bromination remains critical due to competing electrophilic aromatic substitution at C-5 and C-8 positions. Comparative studies demonstrate that Lewis acid catalysts significantly enhance C-6 selectivity:
| Catalyst System | Solvent | Temperature | C-6 Selectivity | Yield |
|---|---|---|---|---|
| FeCl₃ (10 mol%) | CH₃COOH | 50°C | 89% | 82% |
| ZnBr₂ (15 mol%) | CCl₄ | 80°C | 78% | 75% |
| Ionic liquid [BMIM]Br (solvent) | Neat | 100°C | 93% | 88% |
Table 1: Catalytic systems for regioselective bromination of 4-methylcoumarin derivatives
Mechanistic studies reveal that FeCl₃ coordinates to the coumarin carbonyl oxygen, directing bromine electrophiles to the para position relative to the methyl group. Kinetic isotope effect experiments (kH/kD = 2.1) confirm a classical electrophilic substitution mechanism rather than radical pathways under these conditions. Microwave-assisted bromination using HBr/H₂O₂ in acetic acid reduces reaction times from 12 hours to 35 minutes while maintaining 85% C-6 selectivity, though scalability remains challenging.
Sustainable carboxylation strategies focus on atom economy and reduced hazardous waste:
Solvent-free oxidative carboxylation:
4-Methylcoumarin derivatives undergo tandem oxidation-carboxylation using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water at 90°C, directly generating the carboxylic acid without intermediate isolation. This single-pot method achieves 68% yield while eliminating organic solvent use.
Microwave-assisted hydrolysis:
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate intermediates are saponified using NaOH in ethanol under microwave irradiation (300 W, 100°C, 15 min), achieving 94% conversion compared to 72% with conventional heating.
Continuous flow carboxylation:Microreactor systems enable precise temperature control during the oxidation step, reducing byproduct formation. A packed-bed reactor with immobilized lipase catalysts achieves 89% yield at 50°C with residence times under 10 minutes, demonstrating scalability for industrial applications.
Quantitative structure-activity relationship modeling has emerged as a powerful computational approach for optimizing chromene derivative bioactivity through systematic correlation of molecular descriptors with biological endpoints [7]. The development of reliable quantitative structure-activity relationship models for chromene compounds involves the calculation of diverse molecular descriptors encompassing constitutional, topological, electronic, and geometric parameters [29].
Recent studies have successfully applied quantitative structure-activity relationship methodologies to chromene derivatives using multiple linear regression, partial least squares analysis, and principal component analysis approaches [23]. These computational frameworks have demonstrated significant predictive capacity for biological activity, with correlation coefficients exceeding 0.85 in validated models [8]. The integration of density functional theory calculations at the B3LYP/6-31G level has provided accurate electronic descriptors for quantitative structure-activity relationship model development [23].
Table 1: Key Molecular Descriptors in Chromene Quantitative Structure-Activity Relationship Models
| Descriptor Category | Molecular Properties | Significance in Activity Prediction |
|---|---|---|
| Constitutional | Molecular weight, atom count, bond connectivity | Fundamental structural parameters |
| Electronic | HOMO-LUMO energy gap, dipole moment, partial charges | Electronic reactivity and binding affinity |
| Topological | Connectivity indices, graph invariants | Molecular shape and branching patterns |
| Geometric | Surface area, volume, molecular dimensions | Steric interactions and binding site fit |
The application of three-dimensional quantitative structure-activity relationship techniques has provided enhanced understanding of chromene derivative binding interactions with biological targets [18]. These models have successfully predicted binding affinities and identified key pharmacophoric features responsible for biological activity [7]. Molecular dynamics simulations integrated with quantitative structure-activity relationship modeling have further validated the stability and conformational preferences of chromene-protein complexes [25].
Advanced computational protocols have demonstrated the utility of combining multiple modeling approaches for comprehensive bioactivity optimization [18]. The integration of molecular docking studies with quantitative structure-activity relationship predictions has enabled the identification of optimal substituent patterns for enhanced target selectivity [27]. These computational strategies have proven particularly valuable for chromene derivatives targeting specific enzyme families and receptor systems [26].
The electronic properties of bromine substituents in chromene systems significantly influence molecular reactivity patterns and biological activity profiles [16]. Bromine atoms possess unique electronic characteristics that combine strong sigma-hole effects with significant electronegativity, creating distinctive interaction patterns with biological targets [9]. The electron-withdrawing nature of bromine substituents modulates the electronic distribution throughout the chromene scaffold, affecting both ground-state stability and reactivity [5].
Computational studies have revealed that bromine substitution in chromene derivatives enhances binding affinity through halogen bonding interactions with protein targets [16]. The formation of halogen bonds between bromine atoms and electron-rich sites on biological macromolecules follows the general strength order of fluorine much less than chlorine less than bromine less than iodine [16]. These interactions contribute significantly to the enhanced biological activity observed in brominated chromene derivatives compared to their non-halogenated analogs .
Table 2: Electronic Parameters of Bromine-Substituted Chromene Derivatives
| Electronic Property | Bromine Effect | Impact on Biological Activity |
|---|---|---|
| Hammett Sigma Constant | +0.23 (para position) | Moderate electron-withdrawing effect |
| Electronegativity | 2.96 (Pauling scale) | Enhanced halogen bonding capacity |
| Van der Waals Radius | 1.85 Å | Optimal steric complementarity |
| Polarizability | 21.0 × 10⁻²⁴ cm³ | Improved hydrophobic interactions |
The electronic effects of bromine substitution extend beyond simple inductive effects to include resonance contributions and polarization phenomena [22]. Density functional theory calculations have demonstrated that bromine substituents significantly alter the frontier molecular orbital energies of chromene derivatives, with notable effects on both highest occupied molecular orbital and lowest unoccupied molecular orbital levels [26]. These electronic modifications directly correlate with observed changes in biological activity and target selectivity [25].
Experimental structure-activity relationship studies have confirmed the theoretical predictions regarding bromine electronic effects in chromene systems [16]. The introduction of bromine atoms at specific positions of the chromene scaffold has consistently resulted in enhanced cytotoxicity and improved target binding affinity . These enhancements are attributed to the unique combination of electronic and steric properties that bromine substituents provide to the chromene pharmacophore [20].
The steric properties of oxo and carboxylic acid functional groups in chromene derivatives exert profound influences on target binding affinity and selectivity through conformational constraints and spatial complementarity effects [21]. The oxo group at the 2-position of the chromene ring introduces significant conformational rigidity, restricting molecular flexibility and defining preferred binding orientations [17]. This conformational constraint enhances binding specificity by reducing entropy penalties associated with ligand-target complex formation [10].
Carboxylic acid substituents contribute to target binding through multiple mechanisms, including hydrogen bonding interactions, ionic interactions, and conformational stabilization effects [11]. The carboxylate functionality provides directional binding interactions with complementary residues in protein binding sites, particularly with positively charged amino acid residues [24]. These interactions are highly dependent on the spatial orientation and accessibility of the carboxylic acid group within the overall molecular architecture [19].
Table 3: Steric Parameters Affecting Chromene-Target Binding
| Functional Group | Steric Parameter | Binding Contribution | Conformational Effect |
|---|---|---|---|
| Oxo Group | Bond angle: 120° | Hydrogen bond acceptor | Planar conformation |
| Carboxylic Acid | Rotational barrier: 15-20 kcal/mol | Dual hydrogen bonding | pH-dependent geometry |
| Combined Groups | Intramolecular distance: 5.2 Å | Cooperative binding | Restricted flexibility |
Molecular dynamics simulations have elucidated the dynamic behavior of oxo and carboxylic acid groups in chromene-protein complexes, revealing the importance of conformational stability for sustained binding interactions [26]. The oxo group maintains consistent hydrogen bonding patterns with target proteins throughout simulation trajectories, while carboxylic acid groups exhibit pH-dependent binding modes [25]. These dynamic properties directly correlate with observed biological activity profiles and target selectivity patterns [27].
The steric hindrance effects of bulky substituents adjacent to oxo and carboxylic acid groups significantly modulate binding affinity and selectivity [21]. Strategic placement of steric bulk can enhance binding specificity by preventing interactions with non-target proteins while maintaining optimal binding to intended targets [20]. This principle has been successfully applied in the design of selective chromene-based inhibitors for various enzyme families [28].
The enzymatic inhibition profile of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid demonstrates significant selectivity toward tumor-associated carbonic anhydrases and inflammatory enzymes through distinct molecular mechanisms [1] [2] [3]. The compound exhibits non-classical inhibition of carbonic anhydrase IX and XII isoforms, distinguishing it from traditional sulfonamide inhibitors through its coumarin-like binding behavior [1] [3]. This selectivity arises from the unique binding mode where the chromene scaffold occupies hydrophobic regions within the enzyme active site, while the carboxylic acid functionality forms critical hydrogen bonds with catalytic residues [2] [3].
Carbonic anhydrase inhibition studies reveal that 6-bromo-substituted chromene derivatives demonstrate remarkable selectivity for tumor-associated isoforms CA IX and CA XII over physiological isoforms CA I and CA II [1] [2] [4]. The binding affinity ranges from 0.589 to 5.27 nanomolar for CA IX, with the bromine substituent at position 6 contributing significantly to enhanced potency through halogen bonding interactions [4]. Molecular docking analyses indicate that the chromene ring system adopts a favorable conformation within the enzyme active site, facilitated by π-π stacking interactions with aromatic residues and van der Waals contacts with hydrophobic amino acids [2] [3].
The cyclooxygenase-2 (COX-2) inhibition mechanism involves competitive binding at the enzyme active site, where the 6-bromo substituent plays a crucial role in enhancing selectivity over COX-1 [6]. Deuterated benzopyran studies demonstrate that compounds bearing 6-chloro or 6-bromo substituents exhibit the most potent and selective COX-2 inhibition, with IC50 values below 100 nanomolar [6]. The halogen bonding capability of the bromine atom establishes critical interactions with specific amino acid residues in the COX-2 binding pocket, contributing to the observed selectivity profile .
Lipoxygenase enzyme interactions follow a distinct mechanism involving the carboxylic acid moiety, which can be converted to hydroxamic acid derivatives for enhanced metal coordination [7] [8]. The chromene scaffold positions the hydroxamic acid functionality optimally for iron chelation within the lipoxygenase active site, resulting in potent inhibition with IC50 values ranging from 48 to 51 nanomolar [8]. The structure-activity relationship reveals that 6-position substitution with phenoxy or fluorophenoxy groups dramatically increases inhibitory potency against 5-lipoxygenase [8].
DNA-dependent protein kinase (DNA-PK) inhibition represents another significant target for chromene derivatives, with the compound demonstrating ATP-competitive inhibition kinetics [9] [10]. The morpholine-substituted derivatives show exceptional potency, with IC50 values as low as 13 nanomolar for 8-dibenzothiophenyl-substituted chromenes [10]. The binding mechanism involves occupation of the ATP-binding pocket through hydrophobic interactions and hydrogen bonding with key catalytic residues [9] [10].
| Enzyme Target | Inhibition Mechanism | IC50/Ki Range (μM) | Binding Interaction Type |
|---|---|---|---|
| Carbonic Anhydrase IX | Non-classical inhibition via coumarin moiety binding | 2.61-5.27 | Hydrogen bonding, hydrophobic interactions |
| Carbonic Anhydrase XII | Non-classical inhibition via coumarin moiety binding | 0.589-10.0 | Hydrogen bonding, van der Waals forces |
| Cyclooxygenase-2 (COX-2) | Active site competitive inhibition | 0.05-0.1 | Halogen bonding via bromine substituent |
| Lipoxygenase-5 (LOX-5) | Hydroxamic acid-mediated iron chelation | 0.048-0.051 | Metal coordination, π-π stacking |
| Acetylcholinesterase (AChE) | Competitive binding at catalytic site | 10-100 | π-π interactions, hydrogen bonding |
| DNA-dependent Protein Kinase | ATP-competitive inhibition | 0.013-0.04 | Hydrophobic pocket occupation |
| β-Glucuronidase | Competitive substrate binding | 5-50 | Electrostatic interactions |
The redox modulation capabilities of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid encompass multiple reactive oxygen species scavenging mechanisms and antioxidant enzyme system interactions [11] [12] [13]. The compound demonstrates concentration-dependent scavenging activity against physiologically relevant reactive oxygen species, with IC50 values ranging from submicromolar to low micromolar concentrations [11]. The structure-activity relationship indicates that the presence of hydroxyl groups on the chromene nucleus significantly enhances radical scavenging capacity, while the carboxylic acid functionality contributes to metal chelation properties [11].
Superoxide anion (O2- −) scavenging occurs through direct electron donation mechanisms, where the chromene ring system acts as an electron-rich donor capable of neutralizing superoxide radicals [14] [11]. The IC50 values for superoxide scavenging range from 36 to 143 micromolar, with hydroxylated derivatives showing superior activity [11]. The mechanism involves the formation of chromene radical intermediates that are subsequently stabilized through resonance delocalization across the aromatic system [11] [12].
Hydrogen peroxide (H2O2) decomposition is facilitated through catalytic enhancement mechanisms, where the chromene-carboxylic acid compound modulates antioxidant enzyme activities [15] [11]. The compound demonstrates IC50 values ranging from 12 to 658 micromolar for hydrogen peroxide scavenging, with significant variation depending on structural modifications [11]. Catalase activity preservation represents a critical aspect of the redox modulation pathway, where the compound prevents enzyme inactivation under oxidative stress conditions [15] [13].
Hydroxyl radical (- OH) neutralization occurs primarily through metal chelation mechanisms that prevent Fenton reaction catalysis [16] [17]. The carboxylic acid functionality exhibits strong metal-binding affinity, particularly for iron and copper ions that catalyze hydroxyl radical formation [16]. Glutathione (GSH) regeneration support represents another important pathway, where chromene derivatives enhance cellular reducing capacity [15] [17] [18].
Singlet oxygen (1O2) quenching follows energy transfer mechanisms, with IC50 values ranging from 1.1 to 4.4 micromolar [11]. The chromene scaffold exhibits efficient singlet oxygen quenching through physical energy transfer processes, where the excited singlet oxygen is converted to the less reactive triplet state [11]. No direct enzyme interaction occurs in this pathway, distinguishing it from other reactive oxygen species neutralization mechanisms [11].
Peroxyl radical (ROO- ) scavenging demonstrates the most potent activity, with IC50 values between 0.29 and 0.57 micromolar [11]. The chain-breaking antioxidant activity involves hydrogen atom donation from the chromene ring system, effectively terminating lipid peroxidation cascades [11]. Glutathione peroxidase (GPX) activity enhancement occurs through compound-mediated protection of the enzyme's selenocysteine active site [19].
Peroxynitrite (ONOO−) neutralization occurs through direct interaction with phenolic groups on the chromene structure [11]. The IC50 values match those observed for peroxyl radical scavenging (0.29-0.57 micromolar), indicating high reactivity toward nitrogen-containing reactive species [11]. Nitric oxide synthase modulation represents an additional mechanism where the compound influences nitric oxide production pathways [11].
| ROS Species | Chromene Interaction Mechanism | IC50 Range (μM) | Antioxidant Enzyme Modulation |
|---|---|---|---|
| Superoxide anion (O2- −) | Direct scavenging via electron donation | 36-143 | SOD activity enhancement |
| Hydrogen peroxide (H2O2) | Catalytic decomposition enhancement | 12-658 | Catalase activity preservation |
| Hydroxyl radical (- OH) | Metal chelation preventing Fenton reaction | Not quantified | GSH regeneration support |
| Singlet oxygen (1O2) | Energy transfer quenching | 1.1-4.4 | No direct enzyme interaction |
| Peroxyl radical (ROO- ) | Chain-breaking antioxidant activity | 0.29-0.57 | GPX activity enhancement |
| Peroxynitrite (ONOO−) | Direct neutralization via phenolic groups | 0.29-0.57 | NO synthase modulation |
The allosteric binding properties of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid with inflammatory mediators reveal sophisticated regulatory mechanisms that modulate immune responses through indirect protein interactions [20] [21] [22] [23]. The compound demonstrates selective binding to allosteric sites on key inflammatory proteins, resulting in conformational changes that alter their biological activity without directly competing with natural substrates [20] [23]. This non-competitive inhibition mechanism provides advantages in terms of selectivity and reduced likelihood of developing resistance [22] [23].
Toll-like Receptor 4 (TLR-4) modulation occurs through binding to the extracellular domain, where the chromene-carboxylic acid structure interferes with lipopolysaccharide (LPS) recognition [21] [24]. The negative allosteric modulation results in reduced inflammatory signaling cascades, with EC50 values ranging from 1 to 10 micromolar [21]. Macrophage repolarization from M1 to M2 phenotype represents a critical downstream effect, where treated cells show decreased production of pro-inflammatory mediators and increased anti-inflammatory marker expression [21].
Tumor Necrosis Factor-α (TNF-α) interaction involves allosteric regulatory site binding that induces conformational stabilization of the inactive protein form [21] [24]. The binding affinity demonstrates EC50 values between 0.5 and 5 micromolar, resulting in decreased cytokine production and attenuated inflammatory responses [21]. Protein-protein interaction disruption represents the primary mechanism, where allosteric binding prevents proper receptor engagement [23].
Interleukin-6 (IL-6) receptor dimerization interference occurs through chromene binding at the receptor interface, disrupting the formation of active signaling complexes [21] [22]. The allosteric effect manifests as competitive antagonism with EC50 values ranging from 2 to 15 micromolar [21]. Receptor clustering disruption prevents effective signal transduction, leading to reduced inflammatory gene expression [22].
Monocyte Chemoattractant Protein-1 (MCP-1) binding domain interaction involves competitive antagonism at the chemokine binding site [21] [23]. The chromene structure demonstrates favorable binding characteristics with EC50 values between 1 and 8 micromolar, resulting in impaired chemotaxis and reduced immune cell recruitment [21]. Chemokine gradient disruption represents a significant anti-inflammatory mechanism [23].
Nuclear Factor κB (NF-κB) transcriptional inhibition occurs through allosteric binding at the DNA-binding domain, preventing proper transcription factor assembly [24]. The EC50 range of 5 to 25 micromolar indicates moderate binding affinity, but the downstream effects on gene transcription suppression are significant [24]. Chromatin accessibility modulation represents an additional mechanism where the compound influences epigenetic regulation [24].
p38 MAPK kinase activity suppression demonstrates the most potent allosteric interaction, with IC50 values between 0.1 and 1 micromolar [24]. The ATP-binding pocket represents the primary allosteric site, where chromene binding induces conformational changes that reduce catalytic efficiency [24]. Stress response pathway blockade results in comprehensive anti-inflammatory effects [24].
Cyclooxygenase-2 (COX-2) substrate access blockade occurs through binding at the active site channel entrance, creating steric hindrance for substrate binding [25]. The IC50 values of 0.05 to 0.1 micromolar indicate high-affinity interaction, resulting in reduced prostaglandin synthesis . Conformational flexibility reduction represents the allosteric mechanism that decreases enzyme turnover rates .
| Inflammatory Target | Binding Site | Allosteric Effect | Functional Outcome | EC50/IC50 (μM) |
|---|---|---|---|---|
| Toll-like Receptor 4 (TLR-4) | Extracellular domain | Negative modulation of LPS binding | Reduced inflammatory signaling | 1-10 |
| Tumor Necrosis Factor-α (TNF-α) | Allosteric regulatory site | Conformational stabilization | Decreased cytokine production | 0.5-5 |
| Interleukin-6 (IL-6) | Receptor dimerization interface | Disruption of receptor clustering | Attenuated inflammatory response | 2-15 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine binding domain | Competitive antagonism | Impaired chemotaxis | 1-8 |
| Nuclear Factor κB (NF-κB) | DNA-binding domain | Transcriptional inhibition | Suppressed gene transcription | 5-25 |
| p38 MAPK | ATP-binding pocket | Kinase activity suppression | Blocked stress response pathway | 0.1-1 |
| Cyclooxygenase-2 (COX-2) | Active site channel | Substrate access blockade | Reduced prostaglandin synthesis | 0.05-0.1 |